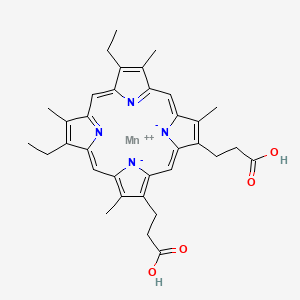

Mn-Mesoporphyrin

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H36MnN4O4 |

|---|---|

Molecular Weight |

619.6 g/mol |

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;manganese(2+) |

InChI |

InChI=1S/C34H38N4O4.Mn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI Key |

ODTSJGHGAQRILJ-UHFFFAOYSA-L |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Mn+2] |

Synonyms |

manganese mesoporphyrin Mn-mesoporphyrin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Mn Mesoporphyrin

Foundational Synthetic Approaches for Porphyrin Ligands

The construction of the porphyrin macrocycle is the initial and crucial stage. Methodologies are generally centered on the condensation of pyrroles and aldehydes to form a porphyrinogen (B1241876) intermediate, which is subsequently oxidized to the stable, aromatic porphyrin. ufl.edu

The synthesis of meso-substituted porphyrins, such as the precursors to Mn-Mesoporphyrin, is most commonly achieved through methods developed by Adler and Lindsey. chemijournal.com These approaches involve the acid-catalyzed condensation of pyrrole (B145914) with an aldehyde.

The Adler-Longo method is a one-step synthesis performed under aerobic conditions at high temperatures. nih.govacs.org Typically, pyrrole and an aldehyde are refluxed in propionic or acetic acid, which serves as both the solvent and the acid catalyst. chemijournal.comnih.gov While prized for its simplicity and applicability to large-scale preparations, this method often results in yields of 10–30% and can produce significant tar-like byproducts, complicating purification. nih.govnih.govresearchgate.net

The Lindsey synthesis , in contrast, is a two-step, one-flask procedure conducted under milder, room-temperature conditions. ufl.eduresearchgate.net The first step is the acid-catalyzed condensation of pyrrole and an aldehyde at low concentrations in a solvent like dichloromethane (B109758) (CH₂Cl₂), using a catalyst such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂). ufl.educhemijournal.com This forms the non-aromatic porphyrinogen intermediate. The second step involves the oxidation of the porphyrinogen to the final porphyrin using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil. chemijournal.com This method generally provides higher yields (30-40%) and is compatible with a broader range of sensitive aldehydes due to the gentler reaction conditions. ufl.educhemijournal.com

| Feature | Adler-Longo Method | Lindsey Method |

|---|---|---|

| Procedure | One-step condensation and oxidation | Two-step: condensation followed by separate oxidation |

| Temperature | High (refluxing propionic/acetic acid, ~141 °C) acs.orgnih.gov | Mild (room temperature) ufl.edu |

| Catalyst | Propionic or acetic acid chemijournal.com | Trifluoroacetic acid (TFA), BF₃·OEt₂ chemijournal.com |

| Oxidant | Atmospheric oxygen (aerobic) researchgate.net | DDQ, p-chloranil chemijournal.com |

| Typical Yield | 10–30% nih.govacs.org | 30–40% ufl.educhemijournal.com |

| Advantages | Procedurally simple, suitable for large scale chemijournal.com | Higher yields, milder conditions, wider aldehyde scope ufl.edunih.gov |

| Disadvantages | Lower yields, harsh conditions, byproduct formation nih.gov | Requires specific oxidant, more complex setup |

The formation of the porphyrin macrocycle hinges on the tetramerization of pyrrole units, linked by methine bridges derived from aldehydes. mdpi.com The initial product of this condensation is a meso-tetrasubstituted porphyrinogen, a key intermediate that is non-aromatic. ufl.edu Subsequent oxidation removes six hydrogen atoms to establish the conjugated 18 π-electron aromatic system characteristic of the porphyrin ring. mdpi.com

Once the core macrocycle is formed, its periphery can be modified to tune its chemical and physical properties. This "post-functionalization" can occur at the meso-positions or the β-pyrrolic positions. acs.org A variety of chemical strategies are employed for this purpose:

Formylation and Acylation : The Vilsmeier-Haack reaction (using DMF/POCl₃) can introduce formyl groups onto the porphyrin periphery, which can then be converted into other functional groups. nih.gov

Halogenation : Direct bromination or iodination of the β-positions allows for the introduction of halogens, which serve as versatile handles for subsequent reactions.

Palladium-Catalyzed Cross-Coupling : Halogenated porphyrins are excellent substrates for a range of cross-coupling reactions. nih.gov These include the Sonogashira coupling to introduce alkynyl groups, the Heck reaction for alkenyl groups, and the Stille coupling for aryl or vinyl groups. nih.gov These methods are powerful tools for creating complex porphyrin architectures. acs.orgmdpi.com

Metallation Techniques for Manganese Insertion

After the synthesis of the mesoporphyrin free base ligand, the final step is the insertion of manganese into the porphyrin core. This is typically achieved by reacting the porphyrin with a suitable manganese salt in a high-boiling organic solvent.

The insertion of manganese into a free-base porphyrin (H₂P) typically yields a stable Manganese(III) complex. mdpi.com A common method involves refluxing the porphyrin ligand with a manganese(II) salt, such as manganese(II) chloride (MnCl₂) or manganese(II) acetate (B1210297) (Mn(OAc)₂), in a solvent like N,N-dimethylformamide (DMF) or glacial acetic acid. nih.gov During the reaction, the Mn(II) ion is incorporated into the ring and subsequently oxidized to the more stable Mn(III) state, often by atmospheric oxygen. The resulting product is typically a five-coordinate complex, such as [Mn(Porphyrin)Cl], where the anion from the salt acts as an axial ligand. mdpi.com

| Parameter | Common Conditions for Mn(III) Insertion |

|---|---|

| Manganese Source | Manganese(II) chloride (MnCl₂), Manganese(II) acetate (Mn(OAc)₂) |

| Solvent | N,N-Dimethylformamide (DMF), Acetic Acid, Propionic Acid |

| Temperature | Reflux (high temperature) |

| Typical Product | Five-coordinate Mn(III) complex, e.g., [Mn(Porphyrin)X] where X is an axial ligand (Cl⁻, OAc⁻) |

While Mn(III) is the most common and stable oxidation state for manganese porphyrins in their resting state, higher oxidation states such as Mn(IV) and Mn(V) are crucial intermediates in many catalytic reactions. gsu.edu The controlled synthesis or generation of these species is key to understanding their reactivity.

The generation of high-valent manganese-oxo porphyrins often starts from the Mn(III) precursor. nih.gov

Manganese(IV)-oxo Porphyrins : These species can be formed through the chemical oxidation of Mn(III) porphyrins with reagents like iodobenzene (B50100) diacetate (PhI(OAc)₂). nsf.gov

Manganese(V)-oxo Porphyrins : The formation of Mn(V)=O species is typically achieved by reacting Mn(III) porphyrins with potent terminal oxidants like m-chloroperbenzoic acid (m-CPBA), iodosylarenes, or hydrogen peroxide (H₂O₂). nih.gov The stability of these highly reactive Mn(V)=O intermediates is significantly influenced by the reaction conditions. Their formation and stabilization often require the presence of a base and are dependent on the electronic properties of the porphyrin ligand; electron-deficient porphyrins tend to form more stable Mn(V)=O complexes. nih.govchemrxiv.org The general catalytic cycle often involves the oxidation of the Mn(III) resting state to a reactive Mn(V)=O species, which then performs an oxidation reaction (e.g., hydrogen atom abstraction) to form a Mn(IV)-hydroxo intermediate before returning to the Mn(III) state. chemrxiv.org

Sustainable and Scalable Synthetic Methodologies

Traditional porphyrin syntheses often involve harsh conditions, large volumes of hazardous solvents, and complex purification procedures, making them environmentally unfriendly and difficult to scale. nih.govacs.org In response, significant research has focused on developing more sustainable and scalable synthetic methodologies.

Modern approaches aim to improve efficiency and reduce environmental impact:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times for both porphyrin macrocycle formation and subsequent manganese insertion. chemijournal.com Metalation reactions that might take several hours under conventional heating can be completed in minutes with microwave assistance, often with improved yields. kcl.ac.uk

Mechanochemistry : Solvent-free synthesis using techniques like ball milling is a green alternative to traditional solution-phase chemistry. researchgate.net Reagents are ground together, with the mechanical force initiating the chemical reaction. This method has been successfully applied to the synthesis of metalloporphyrins, yielding high-purity products without the need for large quantities of solvent. nih.govresearchgate.net

Green Solvent Systems : Replacing chlorinated solvents and corrosive acids with more environmentally benign alternatives is a key goal. Methodologies have been developed using water-methanol mixtures or recyclable acidic ionic liquids as the reaction medium for porphyrin condensation. acs.orgnih.govrsc.org

Scalable Protocols : Modifications to existing methods, such as using aqueous-methanolic solutions with HCl, have been developed to facilitate the gram-scale and even larger synthesis of porphyrins, making these compounds more accessible for commercial and industrial applications. acs.orgnih.gov

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, a solvent-free or low-solvent technique that utilizes mechanical energy to induce chemical reactions, has emerged as a promising green alternative to traditional solution-based methods for porphyrin synthesis. rsc.orgnih.gov While direct mechanochemical synthesis of this compound has not been extensively detailed, the principles can be applied to the synthesis of the mesoporphyrin IX precursor.

The typical mechanochemical synthesis of a porphyrin involves the grinding of reactants, such as pyrrole and an appropriate aldehyde, with a catalytic amount of acid in a ball mill. nih.gov This process generates the porphyrinogen intermediate, which is subsequently oxidized to the stable porphyrin macrocycle. nih.gov This oxidation can sometimes be achieved mechanochemically as well, creating a completely solvent-free two-step synthesis. rsc.org

Table 1: Comparison of Mechanochemical and Traditional Porphyrin Synthesis

| Feature | Mechanochemical Synthesis | Traditional Solution-Based Synthesis |

| Solvent Usage | Minimal to none | Large volumes of organic solvents |

| Reaction Time | Often shorter | Can be lengthy |

| Energy Input | Mechanical grinding | Thermal heating/refluxing |

| Purification | Often simpler, reduced need for chromatography | Extensive chromatographic purification often required |

| Environmental Impact | Lower | Higher |

This table provides a general comparison. Specific conditions and outcomes can vary depending on the target porphyrin.

Research has demonstrated the successful mechanochemical synthesis of various meso-tetrasubstituted porphyrins, highlighting the potential of this method for producing a wide range of porphyrin precursors, including those that could be converted to mesoporphyrin IX. rsc.orgnih.gov The insertion of manganese into the pre-formed mesoporphyrin IX macrocycle would then be carried out as a subsequent step. Standard metallation procedures, such as reacting the porphyrin with a manganese(II) salt like manganese(II) chloride in a suitable solvent, can be employed. nih.gov

Green Chemistry Principles in Porphyrin Preparation

The application of green chemistry principles to porphyrin synthesis aims to reduce the environmental footprint of these processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com Key strategies include the use of alternative energy sources, environmentally benign solvents, and catalytic methods. researchgate.net

Microwave-assisted synthesis has been shown to significantly accelerate the preparation of manganese porphyrins. nih.gov For instance, the metalation of porphyrins with manganese can be achieved with high radiochemical yields in just one hour using microwave heating, a significant improvement over conventional heating methods that can take much longer. nih.gov

Another green approach involves the use of water as a solvent under microwave irradiation. nih.gov At elevated temperatures and pressures, water can act as a catalyst for the synthesis of meso-substituted porphyrins, eliminating the need for organic solvents and oxidants. nih.gov This methodology has been shown to be versatile for both aryl- and alkyl-substituted porphyrins and boasts a high "EcoScale" value, indicating its sustainability. nih.gov

Furthermore, the development of synthetic routes that utilize readily available and less toxic starting materials contributes to the greening of porphyrin synthesis. The biosynthesis of protoporphyrin IX, a close relative of mesoporphyrin IX, in engineered microorganisms like Escherichia coli represents a sustainable route to porphyrin precursors. nih.gov These biosynthetic pathways can be optimized to produce high yields of specific porphyrins, which can then be chemically modified and metallated to yield compounds like this compound. nih.gov

Design and Synthesis of this compound Conjugates and Oligomers

The functionalization of this compound to create conjugates and oligomers is a key area of research for tailoring its properties for specific applications. This involves the chemical modification of the porphyrin periphery to attach other molecules or to link multiple porphyrin units together.

Preparation of Functionalized Mn-Porphyrin Systems

The peripheral functionalization of Mn-porphyrins can be achieved through various organic reactions targeting the meso- or β-positions of the macrocycle. nih.gov These reactions allow for the introduction of a wide range of functional groups that can serve as attachment points for other molecules.

One common strategy involves the synthesis of a porphyrin with a reactive functional group, which is then used to conjugate the desired molecule. For example, porphyrins bearing amino groups can be acylated to form amide bonds with carboxylic acid-containing molecules. rsc.org Similarly, formyl groups on the porphyrin ring can undergo reductive amination to link to amine-containing species. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for creating carbon-carbon bonds and have been widely used to functionalize porphyrins with aryl and alkynyl groups. nih.govacs.org These methods offer a high degree of control over the structure of the final conjugate.

Table 2: Examples of Functionalization Reactions on Porphyrins

| Reaction Type | Functional Group Introduced/Modified | Purpose of Functionalization |

| Acylation | Amide | Conjugation to biomolecules, polymers |

| Reductive Amination | Amine | Attachment of targeting moieties |

| Suzuki Coupling | Aryl | Tuning of electronic properties, building blocks for larger structures |

| Sonogashira Coupling | Alkynyl | Linkers for oligomers, attachment of chromophores |

| Click Chemistry | Triazole | Efficient conjugation under mild conditions |

This table provides illustrative examples of functionalization strategies applicable to porphyrin systems.

The synthesis of Mn-porphyrin conjugates often involves a multi-step process where the porphyrin macrocycle is first synthesized and functionalized, followed by the insertion of manganese. nih.gov This approach ensures that the functional groups are compatible with the metallation conditions.

Strategies for Oligomerization and Dimerization

The creation of this compound dimers and oligomers involves linking two or more porphyrin units together. These multi-porphyrin arrays can exhibit unique photophysical and catalytic properties due to the electronic interactions between the porphyrin macrocycles.

A modular, building-block approach is often employed for the synthesis of porphyrin dimers and trimers. nih.gov This strategy involves the preparation of porphyrin monomers with complementary reactive groups that can be coupled together. For instance, an ethyne-functionalized porphyrin can be joined to an iodo-functionalized porphyrin via a palladium-catalyzed coupling reaction to form a dimer. nih.gov

The nature of the linker between the porphyrin units is crucial in determining the properties of the resulting oligomer. Linkers can be rigid or flexible, and their length and conjugation can be varied to control the distance and electronic communication between the porphyrin macrocycles.

Meso-hydroxymethylporphyrins have been shown to undergo dimerization under acidic conditions, leading to the formation of trans-ethylene porphyrin dimers after dehydrogenation. nih.gov Additionally, the direct meso-meso linkage of porphyrins can be achieved through catalytic C-C bond formation. For example, a manganese(IV)-oxo porphyrin has been shown to catalyze the dimerization of zinc porphyrins at the meso-position. researchgate.net

The study of porphyrin dimerization in aqueous solutions has also provided insights into the non-covalent interactions that can drive the self-assembly of porphyrin oligomers. nih.gov While these studies have focused on free-base porphyrins, the principles of solvophobic and van der Waals interactions are also relevant to the aggregation behavior of metalloporphyrins like this compound.

Advanced Spectroscopic and Electrochemical Characterization of Mn Mesoporphyrin

Electronic and Vibrational Spectroscopy

Electronic and vibrational spectroscopies are indispensable tools for elucidating the fundamental properties of Mn-Mesoporphyrin, offering insights into its electronic transitions, molecular structure, and dynamic behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (Soret and Q Bands)

UV-Vis spectroscopy is a primary technique for characterizing porphyrins and metalloporphyrins, revealing their characteristic electronic transitions. Porphyrins typically exhibit two major absorption regions: the intense Soret (or B) band in the near-ultraviolet region and weaker Q-bands in the visible region core.ac.ukwhiterose.ac.ukjhuapl.eduionicviper.org. The Soret band is generally observed between 350-500 nm with high molar absorptivity (approximately 105 M-1cm-1), while the Q-bands appear between 500-750 nm with significantly lower intensities core.ac.ukresearchgate.net.

For manganese(III) porphyrins, including this compound, the UV-Vis spectrum often presents distinctive features compared to free-base porphyrins and other metalloporphyrins. This includes a notable red shift of the Soret band and the appearance of additional bands researchgate.netresearchgate.net. This unique spectral signature is attributed to a complex interplay of electronic transitions, encompassing both ligand-ligand (L-L) π-π* transitions of the porphyrin macrocycle (specifically, a1u → eg) and ligand-to-metal charge transfer (LMCT) excitations researchgate.netresearchgate.netacs.org. The Q-bands, which are typically weaker, arise from π → π porphyrin transitions (a2u → eg*) researchgate.netresearchgate.net. The number of observed Q-bands can vary with the symmetry of the porphyrin; symmetrical metalloporphyrins commonly display two Q-bands, whereas free-base porphyrins, due to their reduced symmetry, may exhibit four jhuapl.eduionicviper.org. The precise positions and intensities of these absorption bands are highly sensitive to the oxidation state of the central manganese ion, its coordination environment, and the nature of the peripheral substituents on the porphyrin ring researchgate.netresearchgate.netacs.orgdocbrown.info.

Table 1: Characteristic UV-Vis Absorption Bands of Porphyrins

| Band Type | Wavelength Range (nm) | Relative Intensity | Electronic Transition Type | Sensitivity to Metal/Substituents |

| Soret (B) | 350-500 | High (ε ≈ 10⁵ M⁻¹cm⁻¹) | π-π* (a₁u → eg), LMCT | Highly sensitive (red shift for Mn(III) porphyrins) core.ac.ukresearchgate.netresearchgate.netacs.org |

| Q-bands | 500-750 | Low (ε ≈ 10⁴ M⁻¹cm⁻¹) | π-π (a₂u → eg*) | Sensitive (number of bands varies with symmetry) core.ac.ukjhuapl.eduionicviper.orgresearchgate.netresearchgate.net |

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a valuable technique for elucidating the molecular structure of this compound by identifying its characteristic vibrational modes libretexts.org. The IR spectrum provides a molecular fingerprint, allowing for the identification of functional groups and the assessment of bond strengths and molecular geometry.

For metalloporphyrins, IR spectra reveal distinct vibrational bands corresponding to the porphyrin macrocycle and the metal-ligand bonds cdnsciencepub.comacs.orgresearchgate.net. Through careful analysis, metal-sensitive bands can be identified, and their frequency shifts can be correlated with specific structural parameters, such as the metal-nitrogen (M-N) bond distances within the porphyrin core and other bond lengths of the macrocycle cdnsciencepub.comacs.org. For manganese porphyrins, particular metal-sensitive bands, including those associated with M-N stretching modes, have been assigned acs.org. Studies have also utilized IR spectroscopy to investigate the strength of the Mn-Cl bond in certain manganese porphyrin complexes, indicating a relatively weak bond acs.org. The interpretation of IR bands for symmetric metalloporphyrins often relies on data from isotopic labeling experiments and normal coordinate calculations, which aid in the precise assignment of vibrational modes researchgate.net.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing critical information about its molecular structure and conformation mdpi.commdpi.comnih.govnih.govmuni.cz. While porphyrins themselves are typically achiral unless they possess chiral substituents, they can exhibit induced circular dichroism (ICD) when interacting with chiral environments or templates mdpi.com. This ICD arises from the chiral distortion of the porphyrin's inherent symmetry or from intermolecular exciton (B1674681) coupling between two or more chirally oriented chromophores mdpi.comnih.gov.

CD spectroscopy is particularly useful for investigating conformational changes in molecules and supramolecular assemblies, including the interactions between porphyrins and various biomolecules such as DNA, proteins, and phospholipids (B1166683) mdpi.comnih.govmuni.czfrontiersin.orgutsa.edursc.org. In the context of manganese porphyrins, CD spectroscopy can be employed to analyze their structural properties and the nature of their coordination environments. For instance, changes observed in the Soret band region of the CD spectrum can provide insights into these structural and conformational aspects frontiersin.org.

Resonance Raman (RR) Spectroscopy for Intracellular Redox State Analysis

Resonance Raman (RR) spectroscopy is an exceptionally potent technique for characterizing metalloporphyrins, offering detailed insights into the oxidation, spin, and coordination states of the central metal ion, as well as the structural and bonding arrangements of the porphyrin macrocycle acs.orgias.ac.in. A key advantage of RR spectroscopy is its high sensitivity to heme proteins, enabling the elucidation of their oxidation and oxygenation states directly within biological matrices such as solutions, organelles, cells, and even tissues renishaw.com.

For manganese porphyrins (MnP), RR spectroscopy has been successfully applied to monitor their intracellular accumulation and, crucially, to determine their redox state (Mn(III) versus Mn(II)) within living biological systems, such as endothelial cells nih.govresearchgate.netuba.arresearchgate.net. RR spectra have confirmed the efficient incorporation of MnP into cells, demonstrating that the Mn(III) state can be readily reduced to Mn(II) by various intracellular components, particularly those involved in the mitochondrial electron transport chain nih.govresearchgate.net.

Specific RR bands serve as highly sensitive probes for these redox changes ias.ac.in. For example, a porphyrin core vibrational mode, denoted as ν4, located in the 1350-1400 cm-1 region, is particularly valuable for determining the oxidation states of heme centers. Its frequency systematically shifts in response to changes in the electron density around the metal center researchgate.net. Furthermore, RR spectroscopy can provide critical information regarding porphyrin distortions, which are often integral to their function and interactions within biological systems nih.gov.

Table 2: Key Spectroscopic Markers for this compound Characterization

| Spectroscopy Type | Key Information Provided | Relevant Spectral Features/Bands |

| UV-Vis | Electronic transitions, oxidation state, coordination environment | Soret band (red-shifted for Mn(III)), Q-bands researchgate.netresearchgate.netacs.orgdocbrown.info |

| IR | Molecular structure, vibrational modes, bond strengths | Metal-sensitive bands, M-N stretching modes cdnsciencepub.comacs.orgresearchgate.net |

| CD | Conformational studies, induced chirality | ICD in Soret region, conformational changes mdpi.comnih.govfrontiersin.org |

| Resonance Raman | Intracellular redox state, oxidation/spin/coordination state, porphyrin distortion | ν4 mode (1350-1400 cm⁻¹), metal-sensitive bands researchgate.netias.ac.innih.govresearchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers atomic-level insights into the structure, dynamics, and interactions of molecules in solution.

Proton Nuclear Magnetic Resonance (1H-NMR) for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is an essential technique for the comprehensive structural confirmation of organic and organometallic compounds, including this compound researchgate.netnih.govresearchgate.netuni-kiel.de. Porphyrinic compounds exhibit distinctive ¹H-NMR spectra in solution, primarily due to the strong "ring current effect" associated with their aromatic macrocyclic structure nih.govuni-muenchen.de. This ring current induces a significant spread in the chemical shifts of proton resonances. Typically, the inner NH-resonances of free-base porphyrins are shifted upfield (e.g., to approximately -2 ppm), while the peripheral protons, such as pyrrole (B145914) or meso protons, are shifted considerably downfield (e.g., to approximately 8-10 ppm) nih.gov.

For metalloporphyrins like this compound, the ¹H-NMR spectrum provides specific diagnostic information. This is particularly advantageous in studies involving biological systems, as many biological macromolecules lack aromatic protons, allowing for clear observation and assignment of the porphyrin signals without significant spectral overlap nih.gov. Changes observed in the ¹H-NMR spectrum, such as alterations in chemical shifts, can provide valuable insights into intermolecular interactions, conformational adjustments of the porphyrin macrocycle, and the precise coordination environment of the central manganese ion nih.govuni-kiel.de. The synthesis and purity of manganese porphyrins are frequently confirmed using ¹H-NMR in conjunction with other complementary spectroscopic methods, including UV-Vis, IR spectroscopy, and mass spectrometry researchgate.netresearchgate.net.

Table 3: Representative ¹H-NMR Chemical Shifts for Porphyrins

| Proton Type | Typical Chemical Shift Range (ppm) | Effect of Ring Current |

| Inner NH | ~-2 (upfield) | Strong diamagnetic shielding |

| Pyrrole | ~8 (downfield) | Strong deshielding |

| Meso | ~9-10 (downfield) | Strong deshielding |

Note: These are general ranges for porphyrins; specific values for this compound would depend on the exact molecular environment and substituents. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

High-Frequency and -Field EPR for Manganese Spin States

High-Frequency and -Field Electron Paramagnetic Resonance (HFEPR) spectroscopy is a powerful technique for characterizing the electronic structure of paramagnetic metal ions, particularly those with significant zero-field splitting (ZFS), such as high-spin manganese(III) (S=2) nationalmaglab.orgacs.orgacs.org. Unlike conventional EPR, which may render such complexes "EPR-silent" due to large ZFS, HFEPR can resolve transitions and provide detailed information about the spin Hamiltonian parameters acs.org.

For manganese(III) porphyrins, HFEPR studies have been instrumental in determining the spin state and the magnitude of ZFS parameters. For instance, Mn(III) porphyrins are typically high-spin (S=2) systems acs.orgnih.gov. HFEPR can reveal how subtle changes in the porphyrin ligand or its coordination environment influence the electronic properties of the manganese ion nationalmaglab.org. The technique is highly sensitive to the precise values of ZFS parameters, allowing for accurate determination of axial (D) and rhombic (E) components cornell.edu.

While direct HFEPR data for this compound is not extensively detailed in the provided search results, studies on analogous Mn(III) porphyrin complexes, such as manganese(III) protoporphyrin IX and (tetraphenylporphyrinato)manganese(III) chloride, demonstrate the utility of HFEPR. These studies show that Mn(III) porphyrins generally exhibit relatively low magnitude ZFS, with D values typically ranging from approximately -2 to -3 cm⁻¹ and g values close to 2.00, often exhibiting rigorous axial symmetry (E=0) acs.orgnih.govnationalmaglab.org. However, some N-confused porphyrin complexes of Mn(III) have shown significantly larger and more rhombic ZFS values, highlighting the sensitivity of these parameters to ligand field variations nationalmaglab.orgacs.org.

Analysis of Zero-Field Splitting in Mn(III) Complexes

Zero-Field Splitting (ZFS) is a fundamental property of paramagnetic ions with spin S > 1/2, arising from the interaction of the electron spin with the local electric fields generated by the surrounding ligands nationalmaglab.orgacs.org. For high-spin Mn(III) complexes (S=2), ZFS is characterized by axial (D) and rhombic (E) parameters, which quantify the anisotropy of the spin energy levels in the absence of an external magnetic field acs.orgacs.orgnih.gov. The magnitude and sign of D, along with the E/D ratio, provide critical insights into the symmetry and strength of the ligand field around the manganese ion nationalmaglab.orgacs.orgnationalmaglab.org.

Analysis of ZFS in Mn(III) porphyrin complexes is crucial for understanding their electronic structure and magnetic behavior. For many Mn(III) porphyrins, the ZFS tensor is often rigorously axial (E=0), reflecting the high symmetry of the porphyrin macrocycle acs.orgacs.orgnih.gov. However, deviations from perfect axiality, indicated by non-zero E values, can arise from distortions in the coordination geometry or asymmetric ligand environments nationalmaglab.orgacs.orgnationalmaglab.org.

Reported ZFS parameters for various Mn(III) porphyrinoids illustrate this:

Manganese(III) protoporphyrin IX: D = -3.79 cm⁻¹, |E| = 0.08 cm⁻¹ nih.gov.

Meso-tetrasulfonato-porphyrinatomanganese(III) (Mn(TSP)): D = -3.16 ± 0.02 cm⁻¹, E = 0, and isotropic g = 2.00(2) nih.gov.

Mn(2-NCH3NCTPP)Br (an N-methylated porphyrin complex): D ≈ -2.4 cm⁻¹, E ≈ -0.0013 cm⁻¹ acs.orgnih.gov.

[Mn(NCTPP)(py)2] (a Mn(III) N-confused porphyrin complex): D = -3.084(3) cm⁻¹, E = -0.608(3) cm⁻¹ nationalmaglab.orgacs.org. This complex shows a significantly higher E/D ratio (0.20) compared to typical Mn(III) porphyrins (E=0) or corroles (E/D < 0.01), indicating a strong rhombic equatorial ligand field due to the inverted pyrrole ring nationalmaglab.orgacs.org.

These parameters are typically determined through HFEPR spectroscopy and magnetic susceptibility measurements acs.orgnih.govacs.org. The ZFS values can also be used to infer information on bonding in transition metal complexes through ligand-field theory nationalmaglab.org.

Additional Characterization Techniques

Beyond advanced spectroscopic methods like EPR, several other techniques are routinely employed to thoroughly characterize this compound, providing complementary information on its composition, purity, and bulk magnetic properties.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the empirical formula and purity of a chemical compound by quantifying the percentage of carbon, hydrogen, nitrogen, and other elements present tandfonline.comcambridge.orgbeilstein-journals.orgresearchgate.net. For metalloporphyrins like this compound, elemental analysis provides crucial data to confirm the successful synthesis and the correct stoichiometry of the metal within the porphyrin macrocycle tandfonline.comcambridge.orgrsc.org.

The results obtained from elemental analysis are compared against theoretical values calculated from the proposed chemical formula of the compound cambridge.orgrsc.org. A close agreement between experimental and theoretical percentages for C, H, and N, along with the presence of manganese, indicates the successful formation and purity of this compound cambridge.orgrsc.org. This technique is often used in conjunction with other methods, such as mass spectrometry and spectroscopic techniques, to provide a comprehensive characterization of the synthesized material beilstein-journals.orgresearchgate.net.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are essential for characterizing the magnetic properties of paramagnetic compounds like this compound, which contains a manganese ion with unpaired electrons acs.orgworldscientific.comacs.orgias.ac.in. These measurements provide insights into the spin state, oxidation state, and any magnetic interactions (e.g., ferromagnetic or antiferromagnetic) present within the material nih.govacs.orgworldscientific.comacs.orgias.ac.in.

For Mn(III) porphyrins, magnetic susceptibility studies can confirm a high-spin S=2 ground state acs.orgworldscientific.com. The temperature dependence of magnetic susceptibility and the effective magnetic moment (μeff) can be used to evaluate parameters such as the axial zero-field splitting (D) and any exchange coupling constants (J) between adjacent metal centers in multi-nuclear systems or extended networks acs.orgnih.govacs.orgworldscientific.comacs.orgias.ac.in. For instance, studies on manganese(III) porphyrin complexes have shown that their magnetic properties can be tuned by modulating the porphyrin ligand, influencing the characteristic orbital arrangement around the manganese ion nih.gov.

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Manganese Quantification in Biological Systems

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a highly sensitive and robust analytical technique used for the quantitative determination of trace elements, including manganese, in various sample matrices tandfonline.comnih.govcdc.govresearchgate.netnih.govresearchgate.net. In the context of this compound, ICP-AES is particularly valuable for quantifying manganese content, especially when the compound is studied in biological systems tandfonline.comcdc.govresearchgate.net.

The principle of ICP-AES involves introducing a sample into an argon plasma, where the high temperature (5,000–10,000 K) atomizes and ionizes the elements nih.gov. The excited atoms and ions then emit light at characteristic wavelengths, and the intensity of this emitted light is proportional to the concentration of the element in the sample cdc.govecn.nl.

For quantifying manganese in biological samples, such as tissues, fluids (e.g., serum, blood, urine), or cell lines, samples typically undergo a digestion step using strong acids (e.g., concentrated nitric acid) to break down the organic matrix and release the manganese into a solution suitable for analysis tandfonline.comcdc.govnih.govresearchgate.netiaea.org. ICP-AES offers advantages such as high sensitivity, wide linear dynamic range, and the ability to perform multi-elemental analysis nih.govcdc.govresearchgate.net. The accuracy of ICP-AES for manganese quantification in biological samples has been demonstrated through analysis of certified reference materials, showing good agreement with certified values tandfonline.com. This technique is crucial for studies investigating the biodistribution, uptake, and accumulation of this compound in biological contexts researchgate.net.

Mechanistic Investigations of Mn Mesoporphyrin in Catalysis and Redox Regulation

Superoxide (B77818) Dismutase (SOD) Mimicry

Mn-porphyrins are among the most promising and effective small molecule mimics of superoxide dismutase enzymes. mdpi.com These synthetic catalysts are designed to replicate the function of native SODs by catalytically converting superoxide radicals into less harmful molecules, thereby mitigating oxidative stress. researchgate.netnih.gov Their design often aims to simulate both the thermodynamic and electrostatic properties of the native enzymes to achieve high catalytic efficiency. nih.gov

The primary mechanism by which Mn-mesoporphyrin and related compounds mimic SOD activity involves a two-step catalytic cycle where the central manganese ion shuttles between its Mn(III) and Mn(II) oxidation states. mdpi.comnih.gov This process efficiently dismutates two molecules of the superoxide radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). mdpi.com

The catalytic cycle can be described as follows:

Reduction Step: The Mn(III)-porphyrin reacts with a superoxide radical. The manganese center is reduced to Mn(II), and the superoxide is oxidized to molecular oxygen. mdpi.comnih.gov

Mn(III)P + O₂•⁻ → Mn(II)P + O₂

Oxidation Step: The resulting Mn(II)-porphyrin reacts with a second superoxide radical in the presence of two protons (2H⁺). The manganese is re-oxidized to its initial Mn(III) state, and the superoxide is reduced to form hydrogen peroxide. mdpi.comnih.gov

Mn(II)P + O₂•⁻ + 2H⁺ → Mn(III)P + H₂O₂

This cyclic process allows a single molecule of the Mn-porphyrin to neutralize numerous superoxide radicals, highlighting its catalytic nature. mdpi.com In some biological contexts, particularly in the presence of cellular reductants like ascorbate (B8700270), the mechanism can shift. The Mn(III)P is first reduced to Mn(II)P by the reductant, and the Mn(II)P then reduces superoxide, functioning as a superoxide reductase. researchgate.net

The effectiveness of Mn-porphyrins as SOD mimics is not uniform and is governed by distinct structure-activity relationships (SAR). worldscientific.com Research has established a strong correlation between the catalyst's SOD-like activity, expressed as the catalytic rate constant (k_cat), and its metal-centered reduction potential (E½) for the Mn(III)P/Mn(II)P redox couple. nih.govacs.org

Generally, an increase in the E½ value, which can be achieved by introducing electron-withdrawing groups to the porphyrin core, leads to a higher catalytic rate for superoxide dismutation. nih.govnih.gov This relationship has been a guiding principle in the design of potent Mn-porphyrin-based SOD mimics. nih.govresearchgate.net However, the relationship is not purely linear; it follows a bell-shaped curve where activity peaks at an optimal reduction potential, beyond which the rate-limiting step of the catalytic cycle may change. researchgate.net The lipophilicity and steric bulk of the substituents also play a role, affecting the compound's ability to reach its site of action and interact with the substrate. acs.orgnih.gov

| Mn-Porphyrin Compound | Reduction Potential (E½ vs NHE, mV) | SOD-like Activity (log k_cat) |

|---|---|---|

| MnTE-2-PyP⁵⁺ | +228 | 7.76 |

| MnTM-2-PyP⁵⁺ | +263 | 7.79 |

| MnTE-3-PyP⁵⁺ | +340 | 7.92 |

| [MnBr₈TM-4-PyP]⁴⁺ | +480 | 8.34 |

| [MnTBAP]³⁻ | -194 | 3.16 |

This table presents selected Mn-porphyrin compounds and their corresponding reduction potentials and SOD-like activities, illustrating the structure-activity relationship. Data sourced from references acs.orgnih.govresearchgate.net.

The catalytic potency of Mn-porphyrins is profoundly influenced by both thermodynamics and electrostatics. nih.gov

Electrostatic Factors : Electrostatic interactions play a crucial role in the catalytic process. researchgate.net Since the substrate, superoxide, is an anion (O₂•⁻), placing positive charges on the periphery of the porphyrin ring creates an electrostatic attraction that "guides" the superoxide towards the catalytic manganese center. nih.govresearchgate.net This electrostatic facilitation significantly enhances the reaction rate. Studies comparing cationic, neutral, and anionic Mn-porphyrins have shown that cationic variants, especially those with charges positioned close to the metal center (e.g., ortho-substituted pyridyl groups), are orders of magnitude more potent as SOD mimics than their neutral or anionic counterparts, even with similar reduction potentials. nih.govnih.govitn.pt

Peroxidase and Peroxygenase Activity

Beyond SOD mimicry, this compound and its analogs exhibit catalytic activities similar to peroxidases and peroxygenases. This activity relies on the formation of highly reactive high-valent manganese-oxo species, which can transfer an oxygen atom to various substrates. nih.govnih.gov This makes them valuable as catalysts in synthetic organic chemistry for reactions like epoxidations and hydroxylations. nih.gov

The catalytically active species in peroxidase and peroxygenase reactions are high-valent manganese-oxo complexes. nih.gov These are typically formed by the reaction of a Mn(III)-porphyrin complex with a terminal oxidant, such as hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or iodosylarenes (e.g., iodosylbenzene, PhIO). nih.govmdpi.com

The reaction with an oxidant elevates the manganese center to a higher oxidation state, commonly Mn(IV) or Mn(V), forming a manganese-oxo species (e.g., [Mn(IV)=O] or [Mn(V)=O]). nih.govnih.govcrimsonpublishers.com For instance, the reaction of [(TMP)Mn(III)Cl] with m-CPBA was shown to produce a stable [(TMP)Mn(IV)O] species. nih.gov Similarly, Mn(V)-oxo porphyrins have been generated and characterized using various spectroscopic techniques, including UV-vis, NMR, and resonance Raman spectroscopy. nih.govnih.gov

The stability and reactivity of these high-valent species depend on factors like the electronic nature of the porphyrin ligand and the presence of axial ligands or bases in the reaction medium. nih.gov While highly reactive, some Mn(V)-oxo species are surprisingly stable under specific conditions, yet they are potent enough to oxidize substrates like thioanisoles and triphenylphosphine. nih.govnih.gov

The high-valent manganese-oxo species functions as an oxygen atom transfer (OAT) agent in catalytic oxidations. nih.gov

Alkene Epoxidation : In the epoxidation of alkenes, the Mn(V)=O species is often invoked as the active oxidant. pnas.orgnih.gov The mechanism involves the transfer of the oxygen atom from the manganese-oxo complex to the carbon-carbon double bond of the alkene, forming an epoxide as the product and regenerating the Mn(III)-porphyrin catalyst. nih.govnih.gov Kinetic studies suggest that a reversible intermediate is formed between the alkene and the manganese-oxo complex, with the subsequent decomposition of this intermediate to the epoxide and the catalyst being the rate-determining step. pnas.orgnih.gov The selectivity of the epoxidation can be influenced by the steric and electronic properties of both the porphyrin catalyst and the alkene substrate. acs.org

Alkane Hydroxylation : The hydroxylation of alkanes by Mn-porphyrin catalysts is believed to proceed via a hydrogen atom transfer (HAT) mechanism. nih.govillinois.edu The high-valent Mn-oxo species abstracts a hydrogen atom from the alkane C-H bond, generating an alkyl radical and a Mn(IV)-hydroxo intermediate. This is followed by a rapid "oxygen rebound" step where the hydroxyl group is transferred to the radical, yielding an alcohol and regenerating the Mn(III) catalyst. cnr.itacs.org Computational studies support this multistate reactivity, often involving crossovers between different spin states of the Mn-oxo complex during the H-abstraction process. acs.orgnih.gov The regioselectivity of hydroxylation can be controlled by using sterically hindered porphyrins, which can direct the oxidation to less sterically hindered positions on the alkane. illinois.edu

| Alkene Substrate | Epoxide Yield (%) |

|---|---|

| Styrene | 88 |

| α-Methylstyrene | 63 |

| trans-β-Methylstyrene | 72 |

| cis-Stilbene | 71 |

| trans-Stilbene | 85 |

| Cyclooctene | 75 |

This table shows the epoxide yields for various alkene substrates using a Mn-porphyrin cage complex as the catalyst and iodosylbenzene as the oxidant. Data sourced from reference nih.gov.

Enzyme Mimicry of Cytochrome P450 and Horseradish Peroxidase

Manganese-containing porphyrins, including this compound, have demonstrated the ability to mimic the catalytic activities of certain heme-containing enzymes, most notably Cytochrome P450 (P450) and Horseradish Peroxidase (HRP). This mimicry is rooted in the structural and electronic similarities between the manganese porphyrin complex and the iron protoporphyrin IX active site found in these enzymes.

Cytochrome P450 Mimicry:

The catalytic cycle of P450 enzymes involves the activation of molecular oxygen to generate a high-valent iron-oxo species, which is a powerful oxidant capable of hydroxylating a wide range of substrates. academie-sciences.fr Synthetic manganese porphyrins can replicate this function, catalyzing oxidation reactions that are characteristic of P450, such as the hydroxylation of hydrocarbons and the epoxidation of olefins. psu.edu For instance, manganese tetrakis(2,6-dichlorophenyl)porphyrin has been shown to catalyze the oxidation of hydrocarbons with hydrogen peroxide (H₂O₂), acting as a functional P450 mimic. frontierspecialtychemicals.com The mechanism involves the formation of a high-valent manganese-oxo intermediate, analogous to the ferryl-oxo species in P450. psu.edu The efficiency and selectivity of these reactions can be influenced by the steric and electronic properties of the porphyrin ligand. psu.edu

Some Mn-porphyrins have been shown to redox cycle with human cytochrome P450 reductase, which provides the necessary electrons for the catalytic cycle of P450 enzymes. nih.gov This interaction suggests that these synthetic mimics can effectively couple with the biological machinery that supports P450 activity. nih.gov

Horseradish Peroxidase Mimicry:

Horseradish peroxidase catalyzes the oxidation of various substrates by hydrogen peroxide. Manganese-reconstituted HRP, where the native iron heme is replaced by a manganese porphyrin, has been studied to understand the role of the metal center in peroxidase activity. frontiersin.org These studies have shown that Mn-HRP can catalyze the oxidation of substrates, although the kinetics and efficiency may differ from the native iron-containing enzyme. frontiersin.orgacs.org The reaction of Mn-HRP with H₂O₂ leads to the formation of high-valent manganese-oxo species, similar to the Compound I and Compound II intermediates in the HRP catalytic cycle. frontiersin.org

Synthetic manganese porphyrins also exhibit HRP-like activity, catalyzing the H₂O₂-dependent oxidation of various substrates. researchgate.net For example, a manganese-containing artificial metalloenzyme, Mn-Mimochrome VI*a, has been shown to possess peroxygenase activity, catalyzing the oxidation of thioanisole. frontiersin.org The catalytic efficiency of these mimics is often pH-dependent, with alkaline conditions favoring the deprotonation of H₂O₂, a necessary step for the formation of the active manganese-oxo species. frontiersin.org

Interactions with Reactive Nitrogen Species

Manganese porphyrins are effective catalysts for the decomposition of peroxynitrite (ONOO⁻), a potent and cytotoxic reactive nitrogen species formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻). tandfonline.comahajournals.org The mechanism of peroxynitrite reduction by Mn-porphyrins can proceed through different pathways depending on the redox state of the manganese center.

When the manganese is in the +3 oxidation state (Mn³⁺P), it can react with peroxynitrite in a one-electron reduction, yielding nitrogen dioxide (•NO₂) and a high-valent oxo-manganese(IV) species (O=Mn⁴⁺P). tandfonline.com Both of these products are themselves strong oxidants. tandfonline.com

However, under typical cellular conditions, Mn³⁺-porphyrins can be readily reduced to the Mn²⁺ state by cellular reductants like ascorbate or glutathione (B108866). tandfonline.com The resulting Mn²⁺P can then reduce peroxynitrite by two electrons, a process that produces the benign nitrite (B80452) (NO₂⁻) and the same O=Mn⁴⁺P species, but importantly avoids the formation of the reactive •NO₂. tandfonline.comresearchgate.net This two-electron pathway is considered more probable in vivo and represents a more effective detoxification route for peroxynitrite. researchgate.net The O=Mn⁴⁺P can then be reduced back to Mn³⁺P by cellular reductants, completing the catalytic cycle. researchgate.net The efficacy of this catalytic decomposition is influenced by the redox potential of the Mn(III)P/Mn(II)P couple. researchgate.net

Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide, has distinct chemical and biological effects. Due to its high reactivity, studies on HNO often utilize donor molecules that release it under specific conditions. researchgate.net Manganese porphyrins have been investigated as trapping agents for HNO. conicet.gov.ar

The reaction mechanism between Mn-porphyrins and HNO donors is dependent on the reduction potential of the porphyrin. conicet.gov.ar Oxidizing Mn-porphyrins tend to accelerate the decomposition of the HNO donor itself, while reducing Mn-porphyrins are more likely to react directly with the released HNO. conicet.gov.ar

Interestingly, certain nitrosyl complexes of Mn(II)-porphyrin, which are generally not considered HNO donors, have been shown to release HNO under specific conditions, such as in the presence of an acid. nih.gov For example, the complex [Mn(TMPP²⁻)(NO)] can release HNO in the presence of HBF₄. nih.gov This is attributed to the proton from the acid polarizing the NO group, while the counter-ion stabilizes the resulting Mn(III) form, cooperatively facilitating HNO release. nih.gov Furthermore, some Mn(II)-nitrosyl porphyrin complexes can function as HNO donors in the presence of suitable acceptors. rsc.org

Modulation of Cellular Redox Homeostasis

Manganese porphyrins, including this compound, exhibit a dual role in modulating cellular redox balance, capable of acting as both anti-oxidants and pro-oxidants. nih.gov This duality is largely dependent on the cellular environment, particularly the availability of reducing agents like ascorbate and glutathione. researchgate.net

Anti-oxidative Actions: The primary anti-oxidative function of Mn-porphyrins lies in their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov As potent mimics of superoxide dismutase (SOD), they catalyze the dismutation of superoxide radicals. ahajournals.org They also effectively decompose peroxynitrite, as detailed previously. nih.govnih.gov This scavenging activity helps to mitigate oxidative stress and protect cellular components from damage. nih.gov

Pro-oxidative Actions: In the presence of cellular reductants such as ascorbate, Mn-porphyrins can exhibit pro-oxidative behavior. nih.govresearchgate.net The Mn(III)P can be reduced to Mn(II)P by ascorbate. This Mn(II)P can then react with molecular oxygen (O₂) to produce superoxide, which can further lead to the formation of hydrogen peroxide (H₂O₂) and potentially the highly reactive hydroxyl radical. researchgate.net This catalytic cycle of ascorbate-driven oxygen consumption can lead to an increase in oxidative stress. researchgate.net This pro-oxidative action has been suggested to contribute to the anticancer effects of some Mn-porphyrins, particularly when combined with ascorbate. nih.govnih.gov

By modulating the cellular redox state, Mn-porphyrins can influence the activity of redox-sensitive transcription factors, which play crucial roles in inflammation, cell survival, and adaptation to hypoxia. nih.gov

NF-κB: Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. Its activation is often triggered by oxidative stress. Mn-porphyrins can suppress the activation of NF-κB, and this can occur through both anti-oxidative and pro-oxidative mechanisms. nih.gov The anti-oxidative action is thought to occur in the cytosol by scavenging ROS that would otherwise activate NF-κB signaling pathways. nih.gov Conversely, there is evidence for a pro-oxidative mechanism of NF-κB suppression within the nucleus, where Mn-porphyrin-catalyzed oxidation of critical thiol groups on NF-κB subunits can inhibit its DNA binding activity. nih.govdovepress.com

HIF-1α: Hypoxia-inducible factor-1α (HIF-1α) is the master regulator of the cellular response to low oxygen levels. The stability and activity of HIF-1α are regulated by oxygen-dependent prolyl hydroxylases. There is a complex interplay between HIF-1α and NF-κB, with each pathway capable of influencing the other. nih.govnih.govoncotarget.com Mn-porphyrins have been reported to inhibit the activity of several transcription factors, including HIF-1α. nih.govdovepress.com This inhibition is thought to be a consequence of the altered redox environment created by the Mn-porphyrins, which can impact the signaling pathways that lead to HIF-1α stabilization and activation, even under normoxic conditions. nih.govdovepress.comnih.gov

Compound Names Mentioned in the Article

Influence on Endogenous Antioxidant Defenses

Manganese (Mn) porphyrins, a class of synthetic compounds that includes this compound, are recognized for their significant interactions with the body's native antioxidant systems. These systems are the primary defense against oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. frontiersin.org The principal endogenous antioxidant defenses include enzymes such as superoxide dismutases (SODs), catalase (CAT), and glutathione peroxidases (GPx), as well as the master regulatory pathway for antioxidant response, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. oup.comfrontiersin.org Mn-porphyrins influence these defenses through direct catalytic mimicry of antioxidant enzymes and by modulating the expression of protective genes.

A primary mechanism by which Mn-porphyrins exert their effect is by acting as mimics of superoxide dismutase (SOD). plos.org The SOD enzymes represent the first line of enzymatic antioxidant defense, converting the highly reactive superoxide radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). frontiersin.org Mn-porphyrins, possessing a manganese metal center that can cycle between oxidation states (Mn²⁺/Mn³⁺), catalytically perform this same dismutation reaction. nih.gov This action reduces the steady-state levels of superoxide, a radical implicated in the propagation of oxidative damage. Research has identified specific manganese porphyrins, such as this compound, as effective SOD mimetics and scavengers of other reactive species like peroxynitrite. nih.gov

Following the dismutation of superoxide, the resulting hydrogen peroxide (H₂O₂) is typically neutralized by catalase or glutathione peroxidase. mdpi.com Many Mn-porphyrin compounds also exhibit catalase-like activity, directly catalyzing the decomposition of H₂O₂ into water and oxygen. plos.orgnih.gov This dual functionality is significant, as it allows a single compound to address two key species in the oxidative stress cascade, preventing the accumulation of H₂O₂ which could otherwise lead to the formation of the highly damaging hydroxyl radical.

The glutathione system is another critical component of cellular antioxidant defense that is influenced by Mn-porphyrins. Glutathione (GSH), a tripeptide, is a major non-enzymatic antioxidant and a crucial substrate for glutathione peroxidase. Mn-porphyrins can interact with GSH, using it as a reducing agent in catalytic cycles to neutralize ROS and reactive nitrogen species. nih.govresearchgate.net This interplay highlights the integrated nature of Mn-porphyrin activity, leveraging existing cellular reductants to enhance their protective effects.

The table below summarizes key research findings on the influence of various Mn-porphyrins on components of the endogenous antioxidant defense system.

| Mn-Porphyrin Compound | Observed Effect | Affected Endogenous System | Reference |

|---|---|---|---|

| General Mn-Porphyrins (MnPs) | Catalytically scavenge superoxide radicals. | Superoxide Dismutase (SOD) Mimicry | plos.orgnih.gov |

| General Mn-Porphyrins (MnPs) | Catalytically decompose hydrogen peroxide. | Catalase (CAT) Mimicry | nih.gov |

| General Mn-Porphyrins (MnPs) | Modulate activity of redox-sensitive transcription factors. | Nrf2 & NF-κB Pathways | nih.govnih.gov |

| MnTBAP (Manganese (III) tetrakis (4-benzoic acid) porphyrin) | Possesses both SOD and catalase activity. | SOD and CAT Mimicry | plos.org |

| MnTBAP | Increased Heme Oxygenase-1 (HO-1) expression (an Nrf2 target gene). | Nrf2 Pathway | plos.org |

| This compound | Identified as a superoxide dismutase mimetic and peroxynitrite scavenger. | SOD Mimicry / RNS Scavenging | nih.gov |

Pre Clinical and in Vitro Research Applications of Mn Mesoporphyrin

Antioxidant and Oxidative Stress Intervention Studies

Protection against Reactive Oxygen and Nitrogen Species-Mediated Damage

Manganese (Mn) porphyrins, including Mn-mesoporphyrin, are recognized for their potent antioxidant properties, particularly their ability to scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov These synthetic compounds have demonstrated significant efficacy in mitigating cellular damage caused by oxidative and nitrosative stress. nih.govresearchgate.net Their protective effects are largely attributed to their capacity to mimic the function of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), which catalyzes the dismutation of the highly reactive superoxide radical (O₂•⁻). nih.govnih.gov

The mechanism of action involves the Mn center of the porphyrin ring, which can cycle between different oxidation states (Mn(II) and Mn(III)) to neutralize harmful radicals. nih.gov Specifically, they have been shown to effectively scavenge superoxide anions and peroxynitrite (ONOO⁻), a potent and damaging RNS formed from the reaction of superoxide with nitric oxide. researchgate.netnih.govresearchgate.net This scavenging activity prevents downstream damage to crucial biomolecules like lipids, proteins, and DNA. nih.gov The redox properties of the Mn(III)-ion can be exploited for the preparation of reactive oxygen species for therapeutic purposes. researchgate.net

Furthermore, the antioxidant action of Mn porphyrins is not limited to direct scavenging. They can also influence cellular redox-based signaling pathways, thereby modulating the cellular response to oxidative insults. nih.govresearchgate.net This dual action of direct scavenging and modulation of signaling pathways underscores their potential in protecting against a broad spectrum of ROS/RNS-mediated damage in various preclinical models of oxidative stress. nih.gov

Mitigation of Oxidative Stress in Cellular and Non-Mammalian Models

The efficacy of manganese porphyrins in combating oxidative stress has been evaluated in a range of cellular and non-mammalian model organisms, demonstrating their broad applicability.

Escherichia coli: In studies using E. coli, particularly strains deficient in superoxide dismutase (SOD), Mn porphyrins have shown a remarkable ability to rescue these bacteria from oxidative damage, allowing them to grow in aerobic conditions where they would otherwise perish. nih.govnih.gov This protective effect highlights the potent SOD-mimetic activity of these compounds. nih.gov However, the mechanism of protection can be complex. For instance, some anionic Mn porphyrins may act as carriers, delivering manganese into the cell to support endogenous antioxidant defenses rather than acting as direct SOD mimics. nih.gov In some contexts, the combination of Mn porphyrins with cellular reductants like ascorbate (B8700270) can lead to a pro-oxidative effect, inducing an adaptive response in E. coli through the activation of the oxyR regulon, which controls the expression of antioxidant enzymes. researchgate.net

Saccharomyces cerevisiae: The budding yeast Saccharomyces cerevisiae has also served as a valuable model for studying the antioxidant effects of Mn porphyrins. Research has shown that these compounds can protect yeast cells from oxidative stress, increasing their tolerance and extending their lifespan under such conditions. nih.gov Studies in S. cerevisiae have also been instrumental in understanding the subcellular distribution of different Mn porphyrin analogues and how factors like lipophilicity influence their accumulation in mitochondria, a primary site of ROS production. nih.gov

Drosophila melanogaster: The fruit fly, Drosophila melanogaster, is a well-established model for aging and oxidative stress research. Studies have shown that deficiencies in endogenous antioxidant enzymes like Mn-SOD can significantly shorten the lifespan of these flies and increase oxidative damage. scirp.orgresearchgate.net While specific studies focusing solely on this compound in Drosophila are limited, research on related compounds and the general effects of manganese and antioxidants in this model underscore the importance of mitigating oxidative stress for organismal health and longevity. scilit.comredalyc.org

Galleria mellonella: The greater wax moth larva, Galleria mellonella, is an emerging in vivo model for studying host-pathogen interactions and the efficacy of antimicrobial and antioxidant compounds. In studies investigating the antioxidant potential of various metal complexes, including manganese compounds, administration of these complexes extended the survival of larvae subjected to hydrogen peroxide-induced oxidative stress without negatively impacting the insect's life cycle. nih.gov This demonstrates the protective effects of these compounds in a whole-organism context.

Impact on Cellular Viability and Function in Oxidative Stress Models

Manganese porphyrins have demonstrated a significant positive impact on cellular viability and function in various in vitro models of oxidative stress. These compounds can recover the viability of cells challenged with agents that induce oxidative stress. For example, a manganese porphyrin-oligopeptide conjugate successfully restored the viability of macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS), a potent inducer of inflammation and oxidative stress. nih.gov

The protective mechanism of Mn porphyrins often involves more than just direct scavenging of reactive oxygen species. In studies with adult rat cardiomyocytes exposed to doxorubicin, an anticancer drug known to generate superoxide and hydrogen peroxide, metalloporphyrins, including a manganese variant, were evaluated for their pro- and anti-apoptotic effects. researchgate.net While some metalloporphyrins effectively scavenged superoxide, their anti-apoptotic properties were also linked to the induction of heme oxygenase-1, a key anti-inflammatory and antioxidant enzyme. researchgate.net This suggests that Mn porphyrins can protect cells by modulating endogenous defense pathways.

Furthermore, in models of neurotoxicity, such as dopaminergic cells treated with MPP+, a neurotoxin that induces oxidative stress, cell-permeable metalloporphyrin antioxidants have been shown to prevent apoptosis by decomposing intracellular superoxide and hydrogen peroxide. researchgate.net This highlights their potential to preserve cellular function in the face of oxidative insults that can lead to cell death.

Imaging Modalities for Pre-clinical Research

Manganese Porphyrins as Magnetic Resonance Imaging (MRI) Contrast Agents

Manganese porphyrins (MnPs), including this compound, have emerged as a promising class of contrast agents for magnetic resonance imaging (MRI), offering a potential alternative to gadolinium-based contrast agents (GBCAs). researchgate.netplos.orgnih.gov Their utility as MRI contrast agents stems from the paramagnetic properties of the manganese ion, which can be in either the Mn(II) or Mn(III) oxidation state. researchgate.netacs.org Both the cation and the porphyrin ligand contribute to their interesting properties for imaging applications. researchgate.net

The manganese ion, when chelated within the stable porphyrin ring, shortens the longitudinal (T1) and transverse (T2) relaxation times of water protons in the surrounding tissues. nih.gov This effect enhances the signal intensity on T1-weighted MR images, leading to brighter contrast, and can also have a T2 effect, which produces darker signals. nih.gov The porphyrin structure itself offers several advantages; it provides high stability to the manganese complex, reducing the risk of toxic free manganese ion release, and it can be chemically modified to tune its biodistribution and pharmacokinetic properties. researchgate.netplos.orgscholaris.ca

Preclinical studies have demonstrated the potential of MnPs for various imaging applications, including oncology. researchgate.netplos.org They have shown an affinity for tumor tissues, which may be attributed to the characteristics of the porphyrin ring favoring its retention and aggregation in cancerous environments. researchgate.netplos.org This tumor-seeking property, combined with their strong paramagnetic contrast capabilities, suggests their potential as diagnostic imaging agents for cancer detection and for guiding therapies. researchgate.netresearchgate.net

Evaluation of T1 Relaxivity and Signal Enhancement Properties

The effectiveness of a T1 contrast agent is quantified by its T1 relaxivity (r1), which measures the agent's ability to increase the T1 relaxation rate of water protons. nih.gov Manganese porphyrins, including this compound and its analogues, have demonstrated impressively high T1 relaxivity values, often exceeding those of commercially available gadolinium-based contrast agents. researchgate.netnih.gov

For instance, phantom studies revealed that certain Mn porphyrins have T1 relaxivities two- to threefold higher than conventional gadolinium chelates. researchgate.net This superior relaxivity means that MnPs can achieve significant contrast enhancement at lower concentrations, which is advantageous for reducing potential toxicity. plos.org The high relaxivity of Mn(III) porphyrins, in particular, is thought to be due to the elongation of the effective electron spin density of the manganese center in the direction of the bound water molecules. researchgate.net

In vitro studies have confirmed these findings. When tested in ultrapure water, Mn porphyrins like MnTPPS4 exhibited higher relaxivities compared to the standard Gd-DTPA. plos.org The T1 relaxivity of this compound has been measured in various media, showing values of 1.94 L/mmol·sec in water and 2.35 L/mmol·sec in plasma. nih.gov More significantly, the calculated T1 relaxivity in liver tissue was substantially higher at 15.72 L/mmol·sec, indicating a strong signal enhancement in this target organ. nih.gov This high relaxivity translates to persistent liver enhancement in MRI studies, even at low doses. nih.gov The ability of this compound to be absorbed from the small bowel and cause a substantial shortening of the T1 in bile further highlights its potential as an effective hepatobiliary contrast agent. nih.gov

Table 1: T1 Relaxivity of this compound in Different Media

| Medium | T1 Relaxivity (r1) [L/mmol·sec] |

|---|---|

| Water | 1.94 nih.gov |

| Plasma | 2.35 nih.gov |

| Liver (calculated) | 15.72 nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Manganese-Mesoporphyrin | |

| Manganese(III) meso-tetrakis(N-ethylpyridinium-2-yl)porphyrin | MnTE-2-PyP⁵⁺ |

| Manganese(III) meso-tetrakis(N-n-hexylpyridinium-2-yl)porphyrin | MnTnHex-2-PyP⁵⁺ |

| Manganese(III) tetrakis(4-sulfonatophenyl)porphyrin | MnTPPS4 |

| Gadolinium-diethylenetriaminepentaacetic acid | Gd-DTPA |

| Superoxide | O₂•⁻ |

| Hydrogen Peroxide | H₂O₂ |

| Peroxynitrite | ONOO⁻ |

| Nitric Oxide | NO |

| Lipopolysaccharide | LPS |

Development of Gadolinium-Free MRI Contrast Agent Platforms

Mn(III) porphyrins, including this compound, are being explored as a safer alternative to gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI). researchgate.netrevealpharma.com Concerns over gadolinium accumulation in the brain and body have driven the development of gadolinium-free options. revealpharma.comglobenewswire.com Manganese is a naturally occurring element essential for human life, making it a biocompatible alternative. revealpharma.com

Manganese porphyrins exhibit strong potential as T1 contrast agents, which work by shortening the longitudinal relaxation time of water protons to enhance the MRI signal. researchgate.net In fact, at the magnetic field strengths of most clinical MRI machines (0.5–1.5 T), the longitudinal relaxivity of some low-molecular-weight Mn(III) porphyrin complexes is higher than that of traditional Gd-based agents. researchgate.net This is noteworthy because Mn(III) has fewer unpaired electrons (4) than both Gd(III) (7) and Mn(II) (5), yet rationally designed manganese porphyrins can achieve superior T1 relaxivity, particularly at high clinical field strengths. youtube.com

The stability of the complex is a crucial factor for any MRI contrast agent. Mn(III) ions fit snugly within the porphyrin ring, forming a highly stable complex. researchgate.net This stability is critical to prevent the release of free manganese ions, which can be toxic at high concentrations. nih.gov Studies on Mn(III) tetraphenylporphyrin (B126558) sulfonate (MnTPPS4), a related compound, showed no demetallation in human plasma for up to nine days and minimal demetallation in the liver and kidney of animal models. researchgate.net

Researchers are actively developing various water-soluble Mn(III) porphyrins to optimize them as extracellular MRI contrast agents. scholaris.ca These efforts aim to overcome the limitations of GBCAs, such as suboptimal contrast enhancement at high fields and potential toxicity. scholaris.ca

Hepatobiliary Specificity and Liver Enhancement in Animal Models

This compound has demonstrated significant potential as a hepatobiliary-specific MRI contrast agent in preclinical studies. nih.gov Its lipophilic nature contributes to its uptake by the liver and subsequent excretion through the biliary system. nih.gov

In vivo biodistribution studies in rats and mice have confirmed the hepatotrophic (liver-seeking) properties of this compound. nih.gov These studies revealed a first-pass liver uptake of 15% and a biliary excretion of 65% over a 24-hour period. nih.gov MRI studies in animal models showed persistent liver enhancement. nih.gov

The relaxivity of a contrast agent, a measure of its effectiveness, can vary in different environments. For this compound, the R1 relaxivity was determined to be 1.94 L/mmol·sec in water and 2.35 L/mmol·sec in plasma. nih.gov Significantly, the calculated R1 in the liver was much higher at 15.72 L/mmol·sec, indicating a strong enhancement effect in liver tissue. nih.gov

Animal models of erythropoietic protoporphyria (EPP), a genetic disorder leading to protoporphyrin accumulation, have been instrumental in studying liver-related complications. cellmolbiol.org In these models, the severity of liver damage, inflammation, and fibrosis varies depending on the genetic background of the mice, which correlates with the extent of protoporphyrin deposition in the liver. cellmolbiol.org While not directly studying this compound, this research highlights the liver's role in processing porphyrin-like molecules.

Cellular MRI Applications (e.g., Stem Cell Tracking in in vitro and Rodent Models)

Manganese-based contrast agents, including those based on porphyrins, are valuable tools for cellular MRI, enabling researchers to track cells in vitro and in vivo. frontiersin.org This is achieved by labeling cells with the contrast agent and then using MRI to monitor their location and viability. frontiersin.orgresearchgate.net Both direct and indirect labeling methods are employed. Direct labeling involves introducing the contrast agent to the cells, which then take it up. frontiersin.org

Manganese ions (both Mn2+ and Mn3+) can be used for direct cell labeling. frontiersin.org For instance, human embryonic stem cells have been successfully labeled with a manganese porphyrin-based T1 contrast agent. frontiersin.org This allows for non-invasive tracking of the transplanted cells.

The divalent metal transporter 1 (DMT1) can be used as a reporter gene for indirect labeling. thno.org By engineering cells to overexpress DMT1, their uptake of manganese is significantly increased, leading to enhanced contrast in MRI. thno.org This approach has been investigated for tracking human neural progenitor cells in the rat brain, demonstrating the potential for dual-modality PET/MR tracking when using a radioactive isotope of manganese. thno.org

Fluorescence Imaging Applications

Porphyrins, the core structure of this compound, possess intrinsic fluorescent properties that make them suitable for fluorescence imaging. nih.govrsc.org Their ability to absorb light and then emit it at a longer wavelength allows for their use as imaging probes. nih.gov The photophysical properties of porphyrins, such as their absorption and emission wavelengths, can be fine-tuned through chemical modifications. nih.govresearchgate.net

The fluorescence of porphyrins can be utilized for various bioimaging applications, including fluorescence-guided tumor imaging and dissection. nih.gov When chelated with a metal ion like manganese, the resulting metalloporphyrin can serve as a multimodal imaging agent, combining the fluorescence of the porphyrin with the paramagnetic properties of the metal for MRI. rsc.org This allows for complementary information to be obtained from a single probe.

For in vivo fluorescence imaging, it is advantageous for the imaging agent to absorb and emit light in the near-infrared (NIR) window (650-900 nm), where tissue penetration is maximal and autofluorescence is minimal. rsc.org While simple porphyrins may have suboptimal absorption and emission properties for in vivo imaging, their structure can be modified to shift their fluorescence to the NIR region. rsc.org

Therapeutic Potential in Pre-clinical Disease Models

Pre-clinical Anti-cancer Mechanisms and Synergies (in vitro and animal models)

Manganese porphyrins have shown significant therapeutic potential as anticancer agents in numerous preclinical studies. nih.govnih.gov Their anticancer effects are often attributed to their ability to modulate the redox environment within tumor cells. nih.gov

One key mechanism involves the catalytic generation of hydrogen peroxide (H2O2) through the oxidation of ascorbate (Vitamin C). nih.gov Certain Mn porphyrins can efficiently catalyze this reaction, and the resulting H2O2 can induce tumor cell death. nih.gov The efficacy of this process is dependent on the specific Mn porphyrin's redox properties and its ability to accumulate in the tumor. nih.gov In a study of 14 different Mn porphyrins, MnTE-2-PyP5+ was identified as a highly effective catalyst for ascorbate oxidation, leading to significant cytotoxicity in cancer cells. nih.gov

When tested in a 4T1 mammary mouse flank tumor model, the combination of ascorbate and MnTE-2-PyP5+ resulted in a significant suppression of tumor growth compared to either agent alone. nih.gov This enhanced effect was partly attributed to the approximately 7-fold higher accumulation of MnTE-2-PyP5+ in the tumor tissue versus normal tissue. nih.gov

Furthermore, Mn porphyrins can synergize with other cancer therapies. For example, in breast cancer models, ascorbate was found to amplify the anticancer effect of Mn porphyrins when combined with radiation. nih.gov In ovarian cancer models, the Mn porphyrin/ascorbate system has shown efficacy comparable to the standard-of-care chemotherapy drug, paclitaxel (B517696). nih.gov The underlying mechanism for these synergistic effects involves the Mn porphyrin-driven oxidation of key signaling proteins, which disrupts cellular survival pathways. nih.gov

| Preclinical Anticancer Studies of Mn Porphyrins | |

| Compound | Finding |

| MnTE-2-PyP5+ | Identified as a potent catalyst for ascorbate oxidation, leading to H2O2 production and cancer cell cytotoxicity. nih.gov |